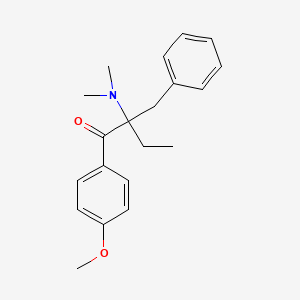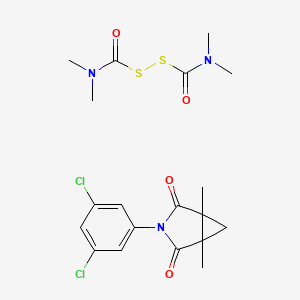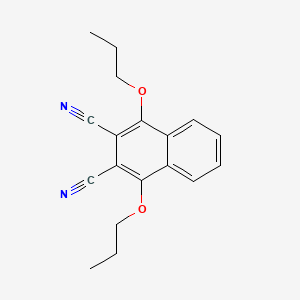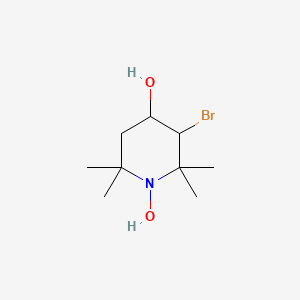
6,6'-Diphenyl-4,4'-bi-1,2,3-dithiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine is a chemical compound characterized by its unique structure, which includes two phenyl groups and a dithiazine ring
准备方法
The synthesis of 6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine followed by treatment with concentrated sulfuric acid . This method yields the desired dithiazine compound in good yields. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
化学反应分析
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazine ring into more reduced forms, such as thiols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
相似化合物的比较
6,6’-Diphenyl-4,4’-bi-1,2,3-dithiazine can be compared with other similar compounds, such as:
3,6-Diphenyl-1,2,4,5-tetrazine: This compound also contains phenyl groups and a heterocyclic ring but differs in its nitrogen content and ring structure.
Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine: Another dithiazine derivative with different substituents, leading to variations in chemical and biological properties.
属性
CAS 编号 |
111988-20-6 |
|---|---|
分子式 |
C18H12N2S4 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
6-phenyl-4-(6-phenyldithiazin-4-yl)dithiazine |
InChI |
InChI=1S/C18H12N2S4/c1-3-7-13(8-4-1)17-11-15(19-23-21-17)16-12-18(22-24-20-16)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
VDRXGPYRPXRIGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NSS2)C3=NSSC(=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



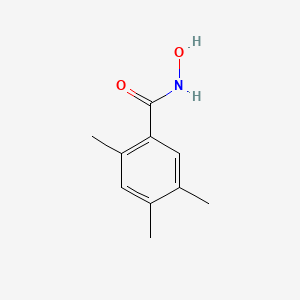
![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)
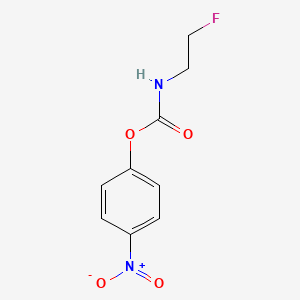

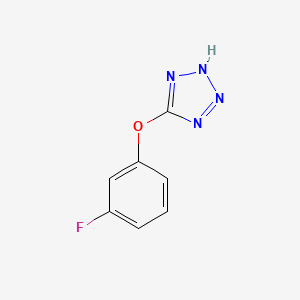
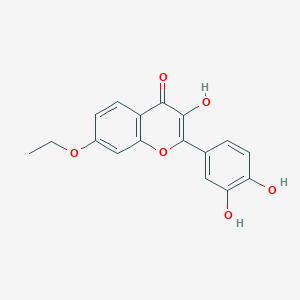

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
